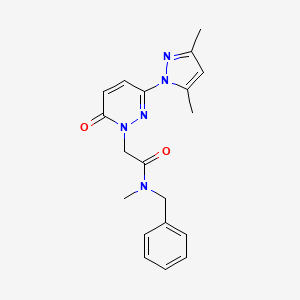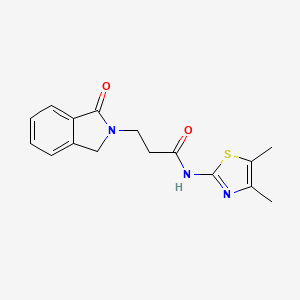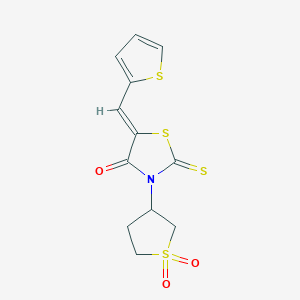![molecular formula C23H29ClN4O2 B12164954 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B12164954.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a pyrimidine ring with dimethyl substitutions. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and reduction. The pyrimidine ring is often prepared via condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as polymer science and catalysis.
作用機序
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: This compound features a benzoic acid structure with an iodine substituent, making it structurally similar but functionally different.
2-Fluorodeschloroketamine: A derivative of ketamine with a fluorine substitution, it shares some structural similarities but has distinct pharmacological properties.
Uniqueness
What sets [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone apart is its combination of a piperidine ring with a chlorophenyl group and a pyrimidine ring with dimethyl substitutions. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
分子式 |
C23H29ClN4O2 |
|---|---|
分子量 |
429.0 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H29ClN4O2/c1-16-15-17(2)26-22(25-16)28-11-7-18(8-12-28)21(29)27-13-9-23(30,10-14-27)19-3-5-20(24)6-4-19/h3-6,15,18,30H,7-14H2,1-2H3 |
InChIキー |
JOJQLIVMJHRCHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12164889.png)

![2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12164896.png)
![(5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12164897.png)


![N-[(E)-(3-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12164910.png)
![2-[(3-hydroxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164912.png)
![N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12164916.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12164925.png)
![methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164927.png)
![N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12164929.png)
![N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B12164932.png)
